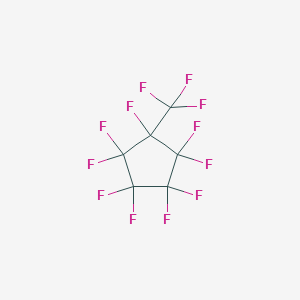

perfluoro(methylcyclopentane)

Description

The exact mass of the compound perfluoro(methylcyclopentane) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality perfluoro(methylcyclopentane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about perfluoro(methylcyclopentane) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5-nonafluoro-5-(trifluoromethyl)cyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(6(16,17)18)2(8,9)4(12,13)5(14,15)3(1,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNXQFASJTYKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061982 | |

| Record name | Perfluoromethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Perfluoromethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1805-22-7 | |

| Record name | Perfluoromethylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1805-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoromethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001805227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, 1,1,2,2,3,3,4,4,5-nonafluoro-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoromethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonafluoro(trifluoromethyl)cyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROMETHYLCYCLOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S014W4T75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Perfluoro(methylcyclopentane)

Introduction

Perfluoro(methylcyclopentane), with the chemical formula C₆F₁₂, is a fully fluorinated derivative of methylcyclopentane. As a perfluorocarbon (PFC), it exhibits remarkable chemical and thermal stability, rendering it inert and non-toxic. These characteristics, coupled with its unique physical properties, have led to its use in a variety of specialized applications, including as a heat transfer agent, a dielectric fluid, and a solvent for "fluorous" biphasic reactions.[1] This technical guide provides a comprehensive overview of the core physical properties of perfluoro(methylcyclopentane), detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Core Physical Properties

The physical properties of perfluoro(methylcyclopentane) are summarized in the tables below. It is important to note that some discrepancies exist in the reported values across different sources, which may be attributable to variations in measurement conditions or sample purity.

Table 1: General and Molar Properties

| Property | Value | Source(s) |

| Chemical Formula | C₆F₁₂ | [2] |

| Molecular Weight | 300.05 g/mol | [2] |

| CAS Number | 1805-22-7 | [2] |

| Appearance | Colorless liquid | [2] |

Table 2: Thermal Properties

| Property | Value | Source(s) |

| Boiling Point | 48 °C | [3] |

| 48-50 °C | ||

| Melting Point | -50 °C | |

| Not specified |

Table 3: Physical and Optical Properties

| Property | Value | Source(s) |

| Density | 1.68 g/mL at 20 °C | [3] |

| 1.707 g/cm³ | ||

| Vapor Pressure | 45 kPa at 25 °C | |

| Refractive Index | Not specified |

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of the physical properties of perfluoro(methylcyclopentane) are provided below. These protocols are based on established methods for perfluorinated compounds.

Synthesis of Perfluoro(methylcyclopentane)

The synthesis of perfluorinated compounds like perfluoro(methylcyclopentane) typically involves harsh fluorination conditions to replace all carbon-hydrogen bonds with carbon-fluorine bonds. The two primary industrial methods are the Fowler process and electrochemical fluorination (Simons process).[4][5]

1. Fowler Process (High-Valent Metal Fluoride Fluorination)

The Fowler process utilizes a high-valent metal fluoride, typically cobalt(III) fluoride (CoF₃), as a fluorinating agent.[4]

-

Reaction: The hydrocarbon precursor, methylcyclopentane, is passed in the vapor phase over a heated bed of CoF₃. The CoF₃ is reduced to CoF₂, and the hydrocarbon is perfluorinated. The CoF₂ is then regenerated by passing fluorine gas over it at an elevated temperature.

-

C₆H₁₂ + 24CoF₃ → C₆F₁₂ + 12HF + 24CoF₂

-

2CoF₂ + F₂ → 2CoF₃

-

-

Apparatus: A high-temperature tube furnace containing a nickel or Monel reaction tube packed with CoF₃. The system includes a precursor delivery system, a product collection train with cold traps to condense the perfluorinated product and hydrogen fluoride, and a system for regenerating the CoF₃.

-

Procedure:

-

The CoF₃ is prepared by passing fluorine gas over anhydrous CoF₂ at approximately 250 °C.

-

The reaction tube is heated to the desired reaction temperature (typically 300-400 °C).

-

A stream of nitrogen gas is passed through the system to remove any residual air and moisture.

-

The methylcyclopentane precursor is vaporized and introduced into the reaction tube with the nitrogen carrier gas.

-

The reaction products are passed through a series of cold traps (typically cooled with dry ice/acetone) to condense the perfluoro(methylcyclopentane) and hydrogen fluoride.

-

The crude product is purified by washing with a dilute base (e.g., sodium bicarbonate) to remove HF, followed by drying and fractional distillation.

-

2. Electrochemical Fluorination (Simons Process)

Electrochemical fluorination involves the electrolysis of a solution of the organic compound in anhydrous hydrogen fluoride (aHF).[5]

-

Reaction: An electric current is passed through a solution of methylcyclopentane in aHF. The organic substrate is oxidized at the nickel anode, leading to the replacement of hydrogen atoms with fluorine.

-

C₆H₁₂ --(Electrolysis in aHF)--> C₆F₁₂ + H₂

-

-

Apparatus: An electrochemical cell, typically constructed from Monel or steel, with a pack of alternating nickel anodes and cathodes. The cell is equipped with a reflux condenser cooled to a low temperature (e.g., -20 °C) to retain the volatile aHF while allowing hydrogen gas to escape.

-

Procedure:

-

The electrochemical cell is charged with anhydrous hydrogen fluoride.

-

The methylcyclopentane precursor is dissolved in the aHF to create the electrolyte solution.

-

A direct current is applied across the electrodes (typically at a cell voltage of 5-6 V).

-

The electrolysis is continued until the desired degree of fluorination is achieved. The progress can be monitored by the decrease in current as the conductivity of the electrolyte changes.

-

The perfluorinated product, being denser and immiscible with aHF, typically forms a separate layer at the bottom of the cell.

-

The product is drained from the cell and purified in a similar manner to the Fowler process (washing, drying, and distillation).

-

Determination of Physical Properties

1. Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point at atmospheric pressure.[6]

-

Apparatus: Thiele tube, mineral oil, thermometer, small test tube, capillary tube (sealed at one end), and a rubber band.

-

Procedure:

-

Fill the Thiele tube with mineral oil to a level above the side arm.

-

Add approximately 0.5 mL of perfluoro(methylcyclopentane) to the small test tube.

-

Place the capillary tube (sealed end up) into the test tube.

-

Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube, with the oil level above the sample.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Once a steady stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

-

2. Density Measurement

The density of liquid perfluoro(methylcyclopentane) can be determined using a pycnometer or a graduated cylinder and a balance.[7]

-

Apparatus: Pycnometer (or a graduated cylinder), analytical balance, and a constant temperature water bath.

-

Procedure (using a pycnometer):

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Adjust the volume of water to the calibration mark, dry the outside of the pycnometer, and measure its mass.

-

Empty and dry the pycnometer, then fill it with perfluoro(methylcyclopentane).

-

Repeat the thermal equilibration, volume adjustment, and weighing steps.

-

The density is calculated using the formula: Density = (mass of sample / mass of water) × density of water at the measurement temperature.

-

3. Vapor Pressure Determination (Knudsen Effusion Method)

The Knudsen effusion method is suitable for determining the vapor pressure of substances with low volatility.[1][8]

-

Apparatus: Knudsen effusion cell (a small, thermostated container with a small orifice), a high-precision microbalance, and a vacuum system.

-

Procedure:

-

A known mass of perfluoro(methylcyclopentane) is placed in the Knudsen cell.

-

The cell is placed in a vacuum chamber and heated to a constant, known temperature.

-

The rate of mass loss of the sample due to effusion of vapor through the orifice is measured using the microbalance.

-

The vapor pressure is calculated using the Hertz-Knudsen equation, which relates the rate of effusion to the vapor pressure, temperature, and molecular weight of the substance, as well as the area of the orifice.

-

Mandatory Visualization

Caption: Workflow for the synthesis and physical property characterization of perfluoro(methylcyclopentane).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Perfluoromethylcyclopentane | C6F12 | CID 74546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemcd.com [chemcd.com]

- 4. Fowler process - Wikipedia [en.wikipedia.org]

- 5. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Perfluoro(methylcyclopentane): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro(methylcyclopentane) (PFMCP) is a fully fluorinated derivative of methylcyclopentane, belonging to the class of per- and polyfluoroalkyl substances (PFAS). Its unique properties, including high thermal and chemical stability, low surface tension, and excellent dielectric properties, make it a compound of significant interest in various advanced applications. These applications range from its use as a specialized solvent and heat-transfer agent to its potential role in the development of new materials and pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to perfluoro(methylcyclopentane), detailing experimental protocols, presenting quantitative data, and visualizing the key reaction pathways.

Core Synthesis Methodologies

The complete replacement of hydrogen atoms with fluorine in methylcyclopentane to yield perfluoro(methylcyclopentane) is a chemically challenging process due to the high reactivity of fluorinating agents. Three primary methods have been established for the synthesis of perfluorinated organic compounds:

-

Electrochemical Fluorination (ECF) or the Simons Process

-

The Fowler Process using Cobalt(III) Fluoride

-

Direct Fluorination with Elemental Fluorine

This guide will delve into the specifics of each of these methods for the synthesis of perfluoro(methylcyclopentane).

Electrochemical Fluorination (ECF) - The Simons Process

The Simons process is a widely used industrial method for the production of perfluorinated compounds. It involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF).[1]

Reaction Principle

The overall reaction for the electrochemical fluorination of methylcyclopentane is:

C₅H₉CH₃ + 12 HF → C₅F₁₁CF₃ + 12 H₂

The process occurs at a nickel anode with cell potentials typically maintained between 5 and 6 volts.[1] While the exact mechanism is complex and still debated, it is believed to involve the formation of high-valent nickel fluoride species on the anode surface, which then act as the fluorinating agent.

Experimental Protocol: Simons Process

While specific patents cover the general process, detailed public literature on the Simons ECF of methylcyclopentane is limited due to the industrial nature of the process.[2][3] However, a general laboratory-scale procedure can be outlined based on the established principles of the Simons process:

Materials:

-

Methylcyclopentane (C₆H₁₂)

-

Anhydrous Hydrogen Fluoride (aHF)

-

A conductivity additive may be used for hydrocarbons due to their low solubility in HF.[4]

Apparatus:

-

A Simons electrochemical cell, typically constructed from a material resistant to HF (e.g., Monel or steel).

-

A pack of alternating nickel anodes and cathodes, insulated from each other.

-

A cooling system to maintain the desired operating temperature.

-

A system for venting the hydrogen gas produced at the cathode.

-

A condenser and collection system for the fluorinated products.

Procedure:

-

The electrochemical cell is charged with anhydrous hydrogen fluoride.

-

The methylcyclopentane starting material is introduced into the cell. The initial concentration can be up to about 20 weight percent of the total cell contents.[2]

-

Electrolysis is initiated by applying a constant current. The cell voltage is typically in the range of 5-6 V.[1]

-

The temperature of the electrolyte is maintained at a low level, often around 0 °C, to minimize side reactions and evaporation of the HF.

-

During the electrolysis, hydrogen gas is evolved at the cathode and is safely vented.

-

The perfluorinated product, being denser than and immiscible with HF, settles at the bottom of the cell and can be drained off periodically.

-

The crude product is then subjected to purification, typically involving washing with a dilute base to remove residual HF, followed by fractional distillation.

Quantitative Data (Illustrative)

| Parameter | Value/Range | Reference |

| Starting Material | Methylcyclopentane | |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (Electrolyte) | |

| Anode Material | Nickel | [1] |

| Cell Voltage | 5 - 6 V | [1] |

| Current Density | Typically low to moderate | - |

| Temperature | ~ 0 °C | - |

| Yield | Variable, often moderate with potential for fragmentation | [1] |

Process Workflow: Simons Electrochemical Fluorination

Caption: Workflow for the synthesis of perfluoro(methylcyclopentane) via the Simons process.

The Fowler Process (Cobalt(III) Fluoride Fluorination)

The Fowler process provides an alternative route to perfluorocarbons by reacting a hydrocarbon vapor with a high-valency metal fluoride, most commonly cobalt(III) fluoride (CoF₃).[5]

Reaction Principle

This process is typically carried out in two stages at high temperatures:

-

Regeneration of the Fluorinating Agent: Cobalt(II) fluoride (CoF₂) is fluorinated with elemental fluorine to produce cobalt(III) fluoride. 2 CoF₂ + F₂ → 2 CoF₃

-

Fluorination of the Hydrocarbon: The hydrocarbon vapor is passed over a heated bed of CoF₃, which acts as the fluorinating agent. The CoF₃ is reduced back to CoF₂ in the process. C₅H₉CH₃ + 24 CoF₃ → C₅F₁₁CF₃ + 12 HF + 24 CoF₂

The reaction is believed to proceed through a single-electron transfer mechanism involving carbocation intermediates, which can lead to rearrangements and a mixture of products.[5]

Experimental Protocol: Fowler Process

A general laboratory procedure for the Fowler process is as follows:

Materials:

-

Methylcyclopentane

-

Cobalt(II) fluoride (CoF₂)

-

Elemental Fluorine (F₂)

Apparatus:

-

A tube furnace capable of reaching high temperatures.

-

A reactor tube made of a material resistant to fluorine and HF at high temperatures (e.g., nickel or Monel).

-

A system for delivering the hydrocarbon vapor to the reactor.

-

A system for introducing fluorine gas for the regeneration of the CoF₃.

-

A series of traps to condense the product and capture the HF byproduct.

Procedure:

-

A bed of CoF₂ is placed in the reactor tube within the furnace.

-

The CoF₂ is activated by heating it to a high temperature (e.g., 250-300 °C) while passing a stream of dilute fluorine gas over it to convert it to CoF₃. This is continued until the fluorine is no longer being consumed.

-

The fluorine flow is stopped, and the reactor is purged with an inert gas (e.g., nitrogen).

-

The temperature of the reactor is adjusted for the fluorination reaction (typically in the range of 300-400 °C).

-

Methylcyclopentane vapor, carried by a stream of inert gas, is passed through the heated CoF₃ bed.

-

The effluent from the reactor, containing the perfluorinated product, HF, and the inert carrier gas, is passed through a series of cold traps to condense the liquid products.

-

The crude product is then purified by washing with a dilute base and fractional distillation.

Quantitative Data (Illustrative)

| Parameter | Value/Range | Reference |

| Starting Material | Methylcyclopentane | [5] |

| Fluorinating Agent | Cobalt(III) Fluoride (CoF₃) | [5] |

| Reaction Temperature | 300 - 400 °C | [5] |

| Yield | Variable, depends on conditions and substrate | - |

| Byproducts | Hydrogen Fluoride (HF), rearranged isomers | [5] |

Logical Relationship: Fowler Process

Caption: The two-stage cycle of the Fowler process for perfluorination.

Direct Fluorination

Direct fluorination involves the reaction of a hydrocarbon with elemental fluorine (F₂). This method is highly exothermic and can be explosive if not carefully controlled.

Reaction Principle

C₅H₉CH₃ + 12 F₂ → C₅F₁₁CF₃ + 12 HF

Due to the extreme reactivity of fluorine, this reaction is typically carried out in the gas phase at low concentrations of both the hydrocarbon and fluorine, often with an inert gas diluent. Catalysts, such as metal fluorides, can be used to improve selectivity.

Experimental Protocol: Direct Fluorination

Materials:

-

Methylcyclopentane

-

Elemental Fluorine (F₂), typically diluted in an inert gas (e.g., N₂ or He).

-

Inert gas for dilution.

Apparatus:

-

A flow reactor designed for highly exothermic reactions, possibly a microreactor to ensure efficient heat and mass transfer.[6]

-

Mass flow controllers to precisely control the flow rates of the reactants and diluent gas.

-

A cooling system to manage the reaction temperature.

-

A product collection system, including cold traps.

Procedure:

-

A stream of methylcyclopentane vapor, highly diluted in an inert gas, is introduced into the reactor.

-

A separate stream of fluorine, also highly diluted in an inert gas, is introduced into the reactor to mix with the hydrocarbon stream.

-

The reaction is initiated, often by heating a specific zone of the reactor or by using a catalyst.

-

The reaction temperature is carefully controlled to prevent runaway reactions.

-

The product stream is cooled, and the perfluorinated product and HF are condensed in cold traps.

-

Purification follows the standard procedure of washing and fractional distillation.

Quantitative Data (Illustrative)

| Parameter | Value/Range |

| Starting Material | Methylcyclopentane |

| Fluorinating Agent | Elemental Fluorine (F₂) |

| Reactant Concentration | Highly diluted in inert gas |

| Temperature | Controlled, often with cooling |

| Yield | Can be low due to fragmentation and side reactions |

| Catalyst | Optional, e.g., metal fluorides |

Signaling Pathway: Direct Fluorination Control

References

- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US9340884B2 - Process for the electrochemical fluorination of organic compounds - Google Patents [patents.google.com]

- 4. US2519983A - Electrochemical process of making fluorine-containing carbon compounds - Google Patents [patents.google.com]

- 5. Fowler process - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

Perfluoro(methylcyclopentane) (CAS 1805-22-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro(methylcyclopentane), with the CAS number 1805-22-7, is a fully fluorinated derivative of methylcyclopentane. Its chemical formula is C₆F₁₂.[1] This technical guide provides an in-depth overview of its chemical and physical properties, established synthesis principles, industrial applications, and safety and handling protocols. While direct applications in drug development are not documented, this guide explores the broader significance of perfluorinated carbocyclic scaffolds in medicinal chemistry, offering context for its potential consideration in future research. All quantitative data is summarized for clarity, and generalized experimental workflows for its synthesis and characterization are presented.

Chemical and Physical Properties

Perfluoro(methylcyclopentane) is a colorless, odorless, and nonflammable liquid at room temperature.[2] The substitution of all hydrogen atoms with fluorine imparts exceptional chemical and thermal stability. The strong carbon-fluorine bonds are responsible for its inertness and low reactivity.

Table 1: Physical and Chemical Properties of Perfluoro(methylcyclopentane)

| Property | Value | Source(s) |

| CAS Number | 1805-22-7 | [3] |

| Molecular Formula | C₆F₁₂ | [2][4] |

| Molecular Weight | 300.05 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Melting Point | 45 °C | [2] |

| Boiling Point | 48 °C | [2] |

| Density | 1.707 g/cm³ | [2] |

| Vapor Pressure | 534 mmHg at 25°C | [2] |

| Refractive Index | 1.267 | [2] |

Synthesis of Perfluorinated Compounds

Experimental Principles

Electrochemical Fluorination (ECF) / Simons Process: This is a primary industrial method for producing perfluorinated organic compounds. The process involves the electrolysis of a solution of the corresponding hydrocarbon (in this case, methylcyclopentane) in anhydrous hydrogen fluoride (aHF). A nickel anode is typically used, and a potential of 5-6 V is applied. The organic substrate is perfluorinated at the anode, while hydrogen gas is evolved at the cathode. The overall reaction for a C-H bond is:

R₃C–H + HF → R₃C–F + H₂

This method is robust but can lead to a mixture of products, including isomers and fragmentation products, necessitating careful purification.

Direct Fluorination: This method involves reacting the hydrocarbon with elemental fluorine (F₂), often diluted with an inert gas like nitrogen. This reaction is highly exothermic and requires specialized equipment and careful control of reaction conditions to prevent uncontrolled reactions and charring.

Below is a generalized workflow for the synthesis of a perfluorinated compound like perfluoro(methylcyclopentane) via electrochemical fluorination.

Analytical Characterization

The identity and purity of perfluoro(methylcyclopentane) are confirmed using standard analytical techniques. The high number of fluorine atoms makes ¹⁹F NMR a particularly powerful tool for structural elucidation.

A logical workflow for the characterization of the final product is outlined below.

Industrial Applications

The unique properties of perfluoro(methylcyclopentane), such as high thermal stability, chemical inertness, and non-flammability, make it suitable for a range of industrial applications.[2]

Table 2: Key Applications of Perfluoro(methylcyclopentane)

| Application Area | Description | Source(s) |

| Heat Transfer Fluids | Its thermal stability and wide liquid range make it an effective medium for heat exchange in aggressive chemical environments and the electronics industry. | [2] |

| Specialty Solvents | Used as an inert solvent for chemical reactions, particularly in "fluorous" biphase systems which facilitate catalyst and product separation. | |

| Refrigerants | Its non-flammable nature and thermal properties are advantageous for use in refrigeration systems. | [2] |

| Aerosol Propellants | Serves as a safe and effective propellant in various aerosol applications. | [2] |

| Dielectric Fluids | Its non-reactive and electrically insulating properties are utilized in the semiconductor and electronics industries. | [2] |

Relevance in Drug Discovery and Development

While there is no specific research indicating that perfluoro(methylcyclopentane) itself has biological activity, the incorporation of fluorinated cycloalkane motifs is a significant strategy in modern medicinal chemistry. Drug development professionals can consider the properties of fully fluorinated scaffolds like this one as a reference point.

Metabolic Stability: The replacement of C-H bonds with robust C-F bonds can block metabolic pathways (e.g., oxidation by cytochrome P450 enzymes), thereby increasing a drug's half-life. Modulation of Physicochemical Properties: Fluorination significantly increases lipophilicity, which can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It can also alter the pKa of nearby functional groups. Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for enhanced target binding.

Although research on the biological activity of perfluoro(methylcyclopentane) is sparse, its well-defined properties make it a useful reference compound for studies involving perfluorinated materials.

Safety and Handling

Perfluoro(methylcyclopentane) is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3] Good industrial hygiene and safety practices should be followed.

Table 3: Hazard and Safety Information for Perfluoro(methylcyclopentane)

| Aspect | Recommendation | Source(s) |

| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) | [3] |

| Personal Protective Equipment (PPE) | Protective gloves, chemical safety goggles or glasses, face shield. Use in a well-ventilated area. | [3] |

| Handling | Avoid breathing fumes, mist, spray, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [3] |

| Storage | Keep container tightly closed. Store in a dry, cool, well-ventilated area. | [3] |

| Spill & Disposal | Absorb small spills with dry chemical absorbent. For large spills, dike for recovery. Dispose of contents/container in accordance with licensed collector's instructions, often via an authorized incinerator. | [3] |

| Fire Fighting | The material itself is not flammable. Use extinguishing media appropriate for the surrounding fire. Thermal decomposition can generate carbon oxides and hydrogen fluoride. | [3] |

Conclusion

Perfluoro(methylcyclopentane) (CAS 1805-22-7) is a highly stable perfluorinated compound with a range of established industrial uses stemming from its chemical inertness and thermal properties. While it is not directly implicated in drug development, it serves as a valuable case study for the properties of perfluorinated carbocyclic scaffolds. For researchers and scientists, it represents a well-characterized example of a fully fluorinated molecule, and for drug development professionals, it highlights the profound impact of perfluorination on molecular properties, a key strategy in the design of modern therapeutics.

References

Thermal Stability of Perfluoro(methylcyclopentane): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluoro(methylcyclopentane) (PFMCP), a perfluorinated cyclic alkane, is recognized for its exceptional chemical inertness and thermal stability, properties stemming from the immense strength of its carbon-fluorine bonds.[1][2] This technical guide provides a comprehensive overview of the current understanding of the thermal stability of PFMCP, drawing upon available data for PFMCP and analogous perfluorinated compounds. While specific quantitative kinetic and decomposition data for PFMCP are limited in publicly accessible literature, this guide synthesizes related findings to provide a robust framework for its application in high-temperature environments, particularly within the pharmaceutical and chemical research sectors. This document details the expected thermal behavior, potential decomposition pathways, and methodologies for evaluating its thermal stability.

Introduction

Perfluoro(methylcyclopentane) (CAS No. 1805-22-7) is a colorless, odorless, and non-flammable liquid at room temperature.[3][4] Its unique physicochemical properties, including high density, low viscosity, and excellent thermal and chemical stability, have led to its use in specialized applications such as a solvent in "fluorous" biphase reactions and as a heat transfer agent.[1][3] For researchers, scientists, and drug development professionals, understanding the thermal limits and potential degradation products of PFMCP is critical for ensuring the integrity of experiments, the safety of processes, and the purity of products.

Physicochemical Properties

A summary of the key physicochemical properties of perfluoro(methylcyclopentane) is presented in Table 1.

Table 1: Physicochemical Properties of Perfluoro(methylcyclopentane)

| Property | Value | Reference(s) |

| Molecular Formula | C₆F₁₂ | [4] |

| Molecular Weight | 300.04 g/mol | [4] |

| Boiling Point | 48 °C | [3] |

| Melting Point | -50 °C | F2 Chemicals Ltd |

| Density | 1.707 g/mL | [3] |

Thermal Stability Profile

Perfluorinated compounds, in general, are known for their high thermal stability. Perfluoromethylcyclohexane, a closely related compound, is reported to be thermally stable to over 400°C.[5] Similarly, dry, air-free perfluorocarbon vapors can withstand temperatures exceeding 400°C for many hours without significant decomposition.[6] Based on these data, perfluoro(methylcyclopentane) is expected to exhibit high thermal stability, likely remaining stable up to at least 400°C in an inert atmosphere.

Thermal breakdown, when it occurs, is likely to be initiated by the cleavage of carbon-carbon bonds, which are weaker than the carbon-fluorine bonds.[6] This process can occur in the vapor phase or on metal surfaces, with Lewis acids such as metal oxides potentially catalyzing decomposition at elevated temperatures.[6]

Thermal Decomposition Pathway

While a definitive, experimentally verified thermal decomposition pathway for perfluoro(methylcyclopentane) is not available in the literature, a probable mechanism can be inferred from studies on other perfluorinated compounds. The decomposition is expected to proceed through a free-radical chain reaction initiated by the homolytic cleavage of a C-C bond in the cyclopentane ring, as this is the weakest point in the molecule.

The following diagram illustrates a logical workflow for the proposed thermal decomposition of perfluoro(methylcyclopentane).

Potential Decomposition Products

Based on studies of analogous compounds, the thermal decomposition of perfluoro(methylcyclopentane) is expected to yield a mixture of smaller perfluorinated compounds. In inert atmospheres, these are likely to include:

-

Smaller Perfluoroalkanes: Such as tetrafluoromethane (CF₄) and hexafluoroethane (C₂F₆).

-

Perfluoroalkenes: Formed through radical disproportionation reactions.

-

Polymeric Materials: Resulting from the recombination of larger radical fragments.[6]

In the presence of oxygen or water vapor, particularly at very high temperatures (e.g., in a fire), the decomposition products can include:

-

Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO₂).

-

Hydrogen Fluoride (HF): A toxic and corrosive gas.[6]

One critical consideration in the thermal decomposition of branched perfluoroalkanes is the potential formation of highly toxic perfluoroisobutylene (PFIB). While there is no direct evidence to suggest its formation from perfluoro(methylcyclopentane), it is a known pyrolysis product of other branched perfluorocarbons.[7]

Experimental Protocol for Thermal Stability Assessment

The following experimental protocol is adapted from a study on the thermal stressing of perfluorohexane fluids and provides a robust methodology for assessing the thermal stability of perfluoro(methylcyclopentane).[7]

7.1 Objective

To determine the thermal decomposition temperature and identify the degradation products of perfluoro(methylcyclopentane) under controlled pyrolysis conditions.

7.2 Materials and Equipment

-

Perfluoro(methylcyclopentane) (high purity)

-

Pyrolysis tube (e.g., quartz or nickel-chromium alloy)

-

Tube furnace with temperature controller

-

Inert carrier gas (e.g., nitrogen or argon)

-

Gas-tight syringe and syringe pump

-

Gas sampling bags (e.g., Tedlar®)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Gas Chromatography with Flame Ionization Detector (GC-FID)

7.3 Experimental Workflow

The following diagram outlines the experimental workflow for the thermal stability assessment.

References

- 1. Buy perfluoro(methylcyclopentane) | 1805-22-7 [smolecule.com]

- 2. perfluoro(methylcyclopentane) | 1805-22-7 | Benchchem [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Perfluoromethylcyclopentane | C6F12 | CID 74546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Perfluoromethylcyclohexane - Wikipedia [en.wikipedia.org]

- 6. f2chemicals.com [f2chemicals.com]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

Solubility of Gases in Perfluoro(methylcyclopentane): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of gases in perfluoro(methylcyclopentane) (PFMC), a perfluorocarbon (PFC) solvent of interest for various scientific and biomedical applications. Due to its chemical inertness, high gas dissolving capacity, and thermal stability, PFMC is a promising medium for applications such as oxygen delivery systems, as a contrast agent, and in drug formulation. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visualizations of key workflows.

Quantitative Solubility Data

Perfluorocarbons are known for their exceptionally high capacity to dissolve gases. This property is primarily attributed to the weak intermolecular forces within the liquid.[1] While specific experimental data for the solubility of gases in perfluoro(methylcyclopentane) is limited in publicly available literature, data for the closely related compound, perfluoromethylcyclohexane, offers valuable insights.

A study by Dias et al. (2006) investigated the vapor-liquid equilibrium of carbon dioxide in several perfluoroalkanes, including perfluoromethylcyclohexane. The experimental data was successfully modeled using the soft-SAFT (Statistical Associating Fluid Theory) equation of state.[2] The following table summarizes the pressure-composition data for carbon dioxide in perfluoromethylcyclohexane at various temperatures.

Table 1: Solubility of Carbon Dioxide in Perfluoromethylcyclohexane [2]

| Temperature (K) | Pressure (bar) | Mole Fraction of CO2 (x₂) |

| 293.15 | 10.1 | 0.103 |

| 293.15 | 20.2 | 0.222 |

| 293.15 | 30.3 | 0.365 |

| 293.15 | 40.4 | 0.548 |

| 293.15 | 50.5 | 0.812 |

| 313.15 | 10.1 | 0.088 |

| 313.15 | 20.2 | 0.187 |

| 313.15 | 30.3 | 0.302 |

| 313.15 | 40.4 | 0.438 |

| 313.15 | 50.5 | 0.598 |

| 313.15 | 60.6 | 0.817 |

| 333.15 | 10.1 | 0.077 |

| 333.15 | 20.2 | 0.162 |

| 333.15 | 30.3 | 0.259 |

| 333.15 | 40.4 | 0.369 |

| 333.15 | 50.5 | 0.495 |

| 333.15 | 60.6 | 0.640 |

| 333.15 | 70.7 | 0.825 |

| 353.15 | 10.1 | 0.068 |

| 353.15 | 20.2 | 0.142 |

| 353.15 | 30.3 | 0.224 |

| 353.15 | 40.4 | 0.315 |

| 353.15 | 50.5 | 0.417 |

| 353.15 | 60.6 | 0.531 |

| 353.15 | 70.7 | 0.662 |

| 353.15 | 80.8 | 0.824 |

Note: The data presented is for perfluoromethylcyclohexane as a proxy for perfluoro(methylcyclopentane) due to the lack of available data for the latter.

The solubility of other gases like oxygen and nitrogen in perfluorocarbons is also significant. Generally, carbon dioxide is the most soluble, followed by oxygen, while nitrogen has a comparatively lower solubility.[3] The solubility of gases in perfluorocarbons typically decreases with increasing temperature.[4]

Experimental Protocols

The determination of gas solubility in liquids is a critical experimental undertaking. Several methods can be employed, with the choice depending on the specific gas-liquid system, desired accuracy, and experimental conditions. Two common and accurate methods are the Static Equilibrium Method and the Saturation Method.

Static Equilibrium Method

The static equilibrium method is a precise technique for measuring gas solubility. A known amount of degassed solvent is introduced into a thermostated equilibrium cell of known volume. A specific amount of the gas is then introduced into the cell. The system is agitated until equilibrium is reached, which is indicated by a stable pressure reading. The amount of dissolved gas is determined by a mass balance, considering the initial and final amounts of gas in the vapor phase.

Below is a generalized workflow for the static equilibrium method.

References

Environmental Persistence of Perfluoro(methylcyclopentane): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

Perfluoro(methylcyclopentane) (PFMCP), a perfluorinated cyclic alkane, belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are recognized for their exceptional chemical stability and persistence in the environment. This technical guide provides a comprehensive overview of the current understanding of the environmental persistence of PFMCP. Due to a scarcity of direct experimental data for PFMCP, this guide employs a read-across approach, leveraging data from structurally similar perfluorinated compounds to infer its likely environmental fate. The document details the expected resistance of PFMCP to abiotic and biotic degradation pathways, its potential for long-range atmospheric transport, and its anticipated bioaccumulation behavior. Furthermore, standardized experimental protocols for assessing the environmental persistence of chemicals, as established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are described to provide a framework for future empirical studies on PFMCP.

Introduction

Perfluoro(methylcyclopentane) (CAS RN: 1805-22-7), with the molecular formula C₆F₁₂, is a fully fluorinated derivative of methylcyclopentane. Its chemical structure is characterized by a five-membered carbon ring and a trifluoromethyl group, with all hydrogen atoms replaced by fluorine. This substitution imparts high thermal and chemical stability, making it useful in various industrial applications. However, the very properties that make perfluorocarbons (PFCs) desirable for industrial use also contribute to their significant environmental persistence. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, rendering PFCs highly resistant to natural degradation processes.

This guide synthesizes the available scientific information to provide a detailed assessment of the environmental persistence of perfluoro(methylcyclopentane). It is intended to inform researchers, scientists, and professionals in fields such as drug development, where novel fluorinated compounds may be synthesized, about the potential long-term environmental implications of such chemicals.

Physicochemical Properties

Understanding the physicochemical properties of a substance is fundamental to predicting its environmental fate and transport. While specific experimental data for perfluoro(methylcyclopentane) is limited, some key properties can be found in chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₆F₁₂ | |

| Molecular Weight | 300.05 g/mol | |

| Boiling Point | 48 °C | |

| Vapor Pressure | 534 mmHg at 25°C | |

| Water Solubility | Data not available; expected to be very low | |

| Octanol-Water Partition Coefficient (log Kow) | Data not available; expected to be high | |

| Henry's Law Constant | Data not available; expected to be high |

Note: The lack of publicly available, experimentally determined data for water solubility, log Kow, and Henry's Law Constant for perfluoro(methylcyclopentane) necessitates reliance on estimations based on its chemical structure and the properties of similar perfluorinated compounds.

Environmental Persistence

The environmental persistence of a chemical is determined by its resistance to degradation through abiotic and biotic processes. For perfluoro(methylcyclopentane), high persistence is anticipated across all environmental compartments.

Abiotic Degradation

Abiotic degradation processes include hydrolysis, photolysis, and oxidation.

-

Hydrolysis: Perfluorinated alkanes are exceptionally resistant to hydrolysis due to the strength and stability of the C-F bond. The fluorine atoms shield the carbon backbone from nucleophilic attack by water. Therefore, the rate of hydrolysis for perfluoro(methylcyclopentane) under typical environmental pH and temperature conditions is expected to be negligible.

-

Photolysis: Direct photolysis of saturated perfluoroalkanes in the troposphere is not a significant degradation pathway, as they do not absorb sunlight at wavelengths greater than 290 nm. While photodegradation can occur in the upper atmosphere (stratosphere) through reaction with high-energy UV radiation (e.g., Lyman-α), this is a very slow process. The atmospheric lifetime of many PFCs is on the order of thousands of years.

-

Atmospheric Oxidation: The primary removal mechanism for many organic compounds in the atmosphere is reaction with hydroxyl radicals (•OH). However, the C-F bonds in perfluorinated compounds are highly resistant to attack by •OH radicals. Consequently, the atmospheric lifetime of perfluoro(methylcyclopentane) is expected to be very long, likely on the order of hundreds to thousands of years, similar to other perfluorinated alkanes. This long atmospheric lifetime suggests a high potential for long-range atmospheric transport.

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms.

-

Aerobic Biodegradation: Perfluorinated alkanes are generally considered to be recalcitrant to aerobic biodegradation. The high stability of the C-F bond and the electron-withdrawing nature of fluorine atoms make them poor substrates for microbial enzymes. Standard ready biodegradability tests (e.g., OECD 301) on various perfluorinated compounds have shown no significant degradation[1]. It is highly probable that perfluoro(methylcyclopentane) would be classified as not readily biodegradable.

-

Anaerobic Biodegradation: While some studies have suggested the potential for anaerobic defluorination of certain PFAS under specific conditions, there is no evidence to suggest that perfluoro(methylcyclopentane) would readily biodegrade under anaerobic conditions found in environments like sediments or anoxic water.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, air). The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (log Kow). While an experimental log Kow for perfluoro(methylcyclopentane) is not available, its highly fluorinated and non-polar structure suggests it will be lipophilic and thus have a high log Kow.

However, the bioaccumulation behavior of PFAS can be complex and is not solely predicted by lipophilicity. Some studies on cyclic perfluorinated sulfonic acids have shown moderate bioaccumulation potential in aquatic organisms[2][3]. For volatile, cyclic perfluorocarbons like PFMCP, inhalation could be a significant route of exposure for air-breathing organisms. Given its expected low water solubility and high volatility, the bioconcentration factor (BCF) in aquatic organisms might be lower than predicted by log Kow alone, as the compound would tend to partition into the air rather than the water column. Nevertheless, due to its high persistence, even low rates of uptake could lead to significant body burdens over the lifetime of an organism.

Experimental Protocols

To definitively determine the environmental persistence of perfluoro(methylcyclopentane), a series of standardized laboratory tests would be required. The following sections describe the principles of key experimental protocols based on OECD and U.S. EPA guidelines.

Abiotic Degradation

The atmospheric lifetime of a volatile compound like perfluoro(methylcyclopentane) is primarily determined by its reaction rate with hydroxyl radicals.

-

Experimental Workflow:

Atmospheric Lifetime Determination Workflow

-

Methodology: The relative rate method is commonly used. Perfluoro(methylcyclopentane) and a reference compound with a known OH reaction rate constant are introduced into a smog chamber. OH radicals are generated, typically by the photolysis of methyl nitrite or nitrous acid in the presence of NOx. The decay of both the test substance and the reference compound is monitored over time using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier Transform Infrared (FTIR) spectroscopy. The ratio of the decay rates allows for the calculation of the unknown rate constant for the reaction of PFMCP with OH radicals. The atmospheric lifetime (τ) is then calculated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the determined rate constant and [OH] is the average atmospheric concentration of hydroxyl radicals.

Biotic Degradation

The OECD 301 series of tests are used to screen for ready biodegradability in an aerobic aqueous medium.

-

Experimental Workflow:

Ready Biodegradability Test Workflow (OECD 301)

-

Methodology: A solution or suspension of perfluoro(methylcyclopentane) in a mineral medium is inoculated with microorganisms from a source such as activated sludge from a wastewater treatment plant. The mixture is incubated under aerobic conditions in the dark for 28 days. The extent of biodegradation is determined by measuring a parameter such as the amount of CO₂ produced (OECD 301B) or the amount of oxygen consumed (OECD 301D). A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical maximum biodegradation within a 10-day window during the 28-day test (e.g., >60% for CO₂ evolution). Given the chemical nature of PFMCP, it is highly unlikely to pass this test[1].

Bioaccumulation

The OECD 305 test guideline describes a procedure to determine the bioaccumulation potential of a substance in fish.

-

Experimental Workflow:

Bioaccumulation in Fish Test Workflow (OECD 305)

-

Methodology: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to a constant concentration of the test substance in water. The concentration of the substance in the fish tissue and in the water is monitored over time until a steady-state is reached. The fish are then transferred to clean water for the depuration phase, and the decrease in the substance's concentration in the fish tissue is monitored. The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to its concentration in the water at steady-state. For a volatile compound like PFMCP, maintaining a constant aqueous concentration can be challenging, and specialized exposure systems may be required.

Analytical Methods

Accurate and sensitive analytical methods are crucial for determining the concentration of perfluoro(methylcyclopentane) in environmental matrices and biological tissues.

Air Analysis

For the analysis of volatile organic compounds (VOCs) like PFMCP in air, EPA Method TO-15 is a widely used standard[4][5][6][7][8].

-

Principle: Whole air samples are collected in passivated stainless steel canisters. An aliquot of the air sample is then drawn through a cryogenic or sorbent trap to concentrate the analytes. The trapped compounds are thermally desorbed and introduced into a Gas Chromatograph (GC) for separation, followed by detection using a Mass Spectrometer (MS). The MS provides both identification and quantification of the target compounds.

Water Analysis

For the analysis of volatile organic compounds in water, EPA Method 8260 is a common choice[9][10][11][12].

-

Principle: This method typically uses a purge-and-trap system for sample introduction. An inert gas is bubbled through the water sample, stripping the volatile compounds into the gas phase. These compounds are then trapped on a sorbent material. The trap is subsequently heated, and the desorbed analytes are introduced into a GC-MS for separation and detection.

Solid and Biota Analysis

Analysis of PFMCP in soil, sediment, or biological tissues would require an initial extraction step to transfer the analyte from the solid matrix into a solvent. This can be achieved using techniques such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE). The resulting extract would then be analyzed by GC-MS.

Conclusion and Recommendations

Based on its chemical structure as a perfluorinated cyclic alkane, perfluoro(methylcyclopentane) is expected to be highly persistent in the environment. It is predicted to be resistant to hydrolysis, photolysis in the lower atmosphere, and both aerobic and anaerobic biodegradation. Its long atmospheric lifetime suggests a high potential for long-range transport, leading to its distribution in regions far from its sources. While its bioaccumulation potential is uncertain without experimental data, its persistence warrants caution.

Given the significant data gaps for perfluoro(methylcyclopentane), the following recommendations are made for researchers and drug development professionals:

-

Prioritize Empirical Testing: When considering the use or synthesis of PFMCP or structurally similar compounds, it is crucial to conduct experimental studies to determine their environmental persistence and bioaccumulation potential using standardized protocols such as those outlined in this guide.

-

Employ a Precautionary Approach: In the absence of comprehensive environmental fate data, a precautionary approach should be adopted, assuming high persistence and potential for long-range transport and bioaccumulation.

-

Consider Green Chemistry Principles: During the design and development of new fluorinated molecules, principles of green chemistry should be applied to create compounds that are effective for their intended purpose but are also designed for degradation in the environment.

The information presented in this guide, while based on a read-across approach, provides a critical foundation for understanding the potential environmental implications of perfluoro(methylcyclopentane) and highlights the need for further research to fill the existing data gaps.

References

- 1. Application of the OECD 301F respirometric test for the biodegradability assessment of various potential endocrine disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification, Tissue Distribution, and Bioaccumulation Potential of Cyclic Perfluorinated Sulfonic Acids Isomers in an Airport Impacted Ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. enthalpy.com [enthalpy.com]

- 5. scioninstruments.com [scioninstruments.com]

- 6. alsglobal.com [alsglobal.com]

- 7. caslab.com [caslab.com]

- 8. easlab.com [easlab.com]

- 9. testinglab.com [testinglab.com]

- 10. scribd.com [scribd.com]

- 11. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]

- 12. gcms.cz [gcms.cz]

Spectroscopic Properties of Perfluoro(methylcyclopentane): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro(methylcyclopentane) (C₆F₁₂) is a fully fluorinated derivative of methylcyclopentane.[1][2][3] Its chemical inertness, thermal stability, and unique physical properties make it a subject of interest in various scientific and industrial fields, including as a potential component in biomedical applications such as oxygen transport fluids. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the spectroscopic characteristics of perfluoro(methylcyclopentane), including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman). Detailed experimental protocols and data interpretation are also presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of perfluoro(methylcyclopentane). Due to the presence of fluorine, ¹⁹F NMR is particularly informative. ¹³C NMR also provides valuable structural information, though no proton (¹H) NMR signals are expected for the perfluorinated compound.

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy provides detailed information about the different fluorine environments within the perfluoro(methylcyclopentane) molecule. The spectrum is expected to show multiple resonances corresponding to the fluorine atoms on the cyclopentane ring and the trifluoromethyl group.

Expected ¹⁹F NMR Data:

Table 1: Predicted ¹⁹F NMR Spectral Data for Perfluoro(methylcyclopentane)

| Fluorine Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (JFF) (Hz) |

| CF₃ | Varies | Quartet (or more complex) | Varies |

| Ring CF₂ (axial) | Varies | Multiplet | Varies |

| Ring CF₂ (equatorial) | Varies | Multiplet | Varies |

| Ring CF | Varies | Multiplet | Varies |

Note: The exact chemical shifts and coupling constants require experimental determination.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy of perfluoro(methylcyclopentane) is expected to show signals for each unique carbon atom in the molecule. These signals will be split into complex multiplets due to coupling with the attached fluorine atoms (¹JCF) and adjacent fluorine atoms (²JCF, ³JCF).

Expected ¹³C NMR Data:

Specific experimental ¹³C NMR data for perfluoro(methylcyclopentane) is not widely reported. However, based on the principles of ¹³C NMR of fluorinated compounds, the spectrum would exhibit distinct signals for the carbon of the trifluoromethyl group and the carbons of the cyclopentane ring.[4] The magnitude of the carbon-fluorine coupling constants would be instrumental in assigning the signals to their respective carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for Perfluoro(methylcyclopentane)

| Carbon Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹JCF (Hz) |

| CF₃ | Varies | Quartet (or more complex) | 250 - 300 |

| Ring C-CF₃ | Varies | Multiplet | Varies |

| Ring CF₂ | Varies | Triplet (or more complex) | 250 - 300 |

Note: The exact chemical shifts and coupling constants require experimental determination.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For perfluorinated compounds like perfluoro(methylcyclopentane), electron ionization (EI) is a common technique.

Expected Mass Spectrum Data:

The mass spectrum of perfluoro(methylcyclopentane) is expected to show a molecular ion peak (M⁺) at m/z 300, corresponding to the molecular weight of C₆F₁₂.[1] However, in many perfluorocarbons, the molecular ion peak can be weak or absent.[4] The fragmentation pattern is typically dominated by the loss of CF₃ groups and other fluorocarbon fragments. Common fragment ions would include [C₅F₉]⁺ (m/z 231), [C₄F₇]⁺ (m/z 181), and the highly stable [CF₃]⁺ ion (m/z 69), which is often the base peak.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of Perfluoro(methylcyclopentane)

| m/z | Proposed Fragment | Relative Abundance |

| 300 | [C₆F₁₂]⁺ (Molecular Ion) | Low to medium |

| 281 | [C₆F₁₁]⁺ | Medium |

| 231 | [C₅F₉]⁺ | High |

| 181 | [C₄F₇]⁺ | High |

| 131 | [C₃F₅]⁺ | High |

| 69 | [CF₃]⁺ | Very High (often base peak) |

Note: The relative abundances are predictions and can vary depending on the ionization conditions.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups and molecular vibrations within a molecule. The strong carbon-fluorine bonds in perfluoro(methylcyclopentane) give rise to characteristic absorption bands in the infrared (IR) spectrum and scattering peaks in the Raman spectrum.

Expected Vibrational Spectroscopy Data:

Table 4: Predicted Vibrational Frequencies for Perfluoro(methylcyclopentane)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-F Stretch | 1100 - 1400 | 1100 - 1400 | Strong |

| C-C Stretch | 800 - 1100 | 800 - 1100 | Medium to Weak |

| CF₂/CF₃ Bending/Deformation | 400 - 800 | 400 - 800 | Medium to Weak |

Note: These are general ranges for fluorinated compounds and specific frequencies for perfluoro(methylcyclopentane) require experimental measurement.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments described above.

NMR Spectroscopy Protocol

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting ¹⁹F and ¹³C.

Sample Preparation:

-

Dissolve approximately 10-20 mg of perfluoro(methylcyclopentane) in a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d). The choice of solvent should be one in which the sample is soluble and which does not have signals that overlap with the analyte signals.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard (e.g., trifluorotoluene for ¹⁹F NMR, tetramethylsilane (TMS) for ¹³C NMR) if an internal reference is desired.

¹⁹F NMR Data Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Sufficient to cover the expected range of ¹⁹F chemical shifts (e.g., -50 to -200 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Data Acquisition:

-

Pulse Sequence: Standard single-pulse sequence with proton decoupling.

-

Spectral Width: Sufficient to cover the expected range of ¹³C chemical shifts (e.g., 90-140 ppm for fluorinated carbons).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 5-10 seconds (longer delays may be needed for quaternary carbons).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Temperature: 298 K.

Mass Spectrometry Protocol

Instrumentation:

-

A gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of perfluoro(methylcyclopentane) in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition:

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 1 scan/second.

-

Vibrational Spectroscopy Protocol

Instrumentation:

-

Infrared (IR): A Fourier-transform infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector. An attenuated total reflectance (ATR) accessory is recommended for liquid samples.

-

Raman: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector.

Sample Preparation:

-

FTIR (ATR): Place a drop of liquid perfluoro(methylcyclopentane) directly onto the ATR crystal.

-

Raman: Place a small amount of the liquid sample in a glass vial or capillary tube.

FTIR Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Raman Data Acquisition:

-

Laser Power: Use the minimum laser power necessary to obtain a good signal to avoid sample heating or degradation.

-

Exposure Time: 1-10 seconds.

-

Number of Accumulations: 10-50.

-

Spectral Range: 200-3500 cm⁻¹.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Experimental workflow for the spectroscopic analysis of perfluoro(methylcyclopentane).

Logical Relationship of Spectroscopic Data to Molecular Structure

Caption: Logical relationship between molecular properties and spectroscopic data.

References

- 1. Perfluoromethylcyclopentane | C6F12 | CID 74546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. perfluoro(methylcyclopentane) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. perfluoro(methylcyclopentane) | 1805-22-7 | Benchchem [benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

Electrochemical Fluorination Route to Perfluoro(methylcyclopentane): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro(methylcyclopentane) (PFMCP) is a fully fluorinated cycloalkane with remarkable properties, including high thermal stability, chemical inertness, and unique solvent characteristics. These attributes make it a valuable compound in various advanced applications, including as a heat transfer fluid, a component in specialty lubricants, and a building block in the synthesis of fluorinated materials. The electrochemical fluorination (ECF) of methylcyclopentane, primarily through the Simons process, represents a direct and historically significant method for the synthesis of PFMCP. This technical guide provides an in-depth overview of the core principles, experimental protocols, and expected outcomes of this process.

The Simons Electrochemical Fluorination (ECF) Process: Core Principles

The Simons ECF process, developed by Joseph H. Simons, is a cornerstone of industrial organofluorine chemistry.[1] It involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (aHF).[1] The fundamental transformation is the replacement of carbon-hydrogen bonds with carbon-fluorine bonds.

The overall reaction for the perfluorination of methylcyclopentane can be represented as:

C₅H₉CH₃ + 12 HF → C₅F₁₁CF₃ + 12 H₂

The process is typically carried out in an undivided electrochemical cell equipped with a nickel anode and a nickel or steel cathode.[1] A key aspect of the Simons process is the in-situ formation of a conductive, high-valent nickel fluoride layer on the anode surface. This layer is believed to act as the primary fluorinating agent, mediating the transfer of fluorine from the electrolyte to the organic substrate.[2]

Experimental Setup and Workflow

A typical laboratory-scale setup for the electrochemical fluorination of methylcyclopentane is depicted below. The process involves several key stages, from the preparation of the electrolyte to the separation and purification of the perfluorinated product.

Detailed Experimental Protocol (Simons Process)

The following protocol is a generalized procedure based on the established principles of the Simons ECF of hydrocarbons. Specific parameters may require optimization.

1. Cell Preparation:

-

An undivided electrochemical cell, typically constructed from a material resistant to anhydrous hydrogen fluoride (e.g., steel or Monel), is used.

-

A pack of alternating nickel plates serves as the anode and cathode. The surface area is maximized to ensure efficient electrolysis.

-

The cell must be scrupulously dried to prevent the formation of water, which can lead to corrosion and undesirable side reactions.

2. Electrolyte Preparation:

-

Anhydrous hydrogen fluoride (aHF) is condensed into the pre-cooled electrochemical cell. Extreme caution must be exercised due to the highly corrosive and toxic nature of aHF.

-

Methylcyclopentane is then introduced into the aHF to create the electrolyte solution. The concentration of the organic substrate is typically kept low (e.g., 5-10 wt%) to maintain sufficient conductivity.

3. Electrolysis:

-

A constant cell voltage, typically in the range of 5-6 V, is applied.[1] This potential is crucial as it is above the discharge potential of fluoride ions but low enough to minimize the direct formation of elemental fluorine.

-

The electrolysis is carried out at a controlled temperature, often near 0°C, to manage the heat generated and the vapor pressure of the electrolyte.

-

During the process, hydrogen gas is evolved at the cathode and exits the cell. This off-gas must be safely vented and scrubbed.

4. Product Collection and Work-up:

-

As the fluorination proceeds, the dense, immiscible perfluorinated product, perfluoro(methylcyclopentane), settles at the bottom of the cell.

-

The crude product is periodically drained from the cell.

-

The collected liquid is washed with a dilute base (e.g., sodium bicarbonate solution) to neutralize any residual HF, followed by washing with water.

-

The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

5. Purification:

-

The final purification of perfluoro(methylcyclopentane) is achieved through fractional distillation. This step is essential to separate the desired product from partially fluorinated intermediates, isomers, and any fragmentation products.

Reaction Mechanism

The precise mechanism of the Simons ECF is complex and not fully elucidated. However, it is widely accepted that the process does not involve the direct reaction of the organic substrate with elemental fluorine.[2] The proposed mechanism involves the following key steps:

-

Formation of the Active Fluorinating Agent: Upon application of the electric potential, the nickel anode is oxidized in the presence of anhydrous hydrogen fluoride to form a layer of high-valent nickel fluoride (NiFₓ, where x is likely 3 or 4).[2]

-

Adsorption of the Organic Substrate: The organic molecule, methylcyclopentane, adsorbs onto the surface of the nickel fluoride layer.

-

Fluorine Transfer and Hydrogen Abstraction: The high-valent nickel fluoride acts as a powerful fluorinating agent, facilitating the stepwise replacement of hydrogen atoms on the methylcyclopentane molecule with fluorine atoms.

-

Desorption of the Fluorinated Product: The resulting perfluorinated or partially fluorinated molecule desorbs from the anode surface.

-

Cathodic Reaction: At the cathode, protons (from HF) are reduced to produce hydrogen gas.

Quantitative Data and Product Distribution

Table 1: Representative Product Distribution from the ECF of a C6 Hydrocarbon

| Product | Representative Yield (%) |

| Perfluoro(methylcyclopentane) | 3.5 |

| Perfluorocyclohexane | 41.0 |

| Chloroundecafluorocyclohexane | 42.0 |

| Perfluoropentane | 2.0 |

| Perfluorobutane | 0.2 |

| Perfluorohexane | 0.4 |

| Polymeric Material | Remainder |

Note: This data is illustrative and based on the fluorination of a C6 hydrocarbon as reported in the literature. The actual yields for the ECF of methylcyclopentane may vary depending on the specific reaction conditions.

Table 2: Typical Operating Parameters for Simons ECF of Hydrocarbons

| Parameter | Typical Value |

| Cell Voltage | 5 - 6 V |

| Anode Material | Nickel |

| Cathode Material | Nickel or Steel |

| Electrolyte | Anhydrous Hydrogen Fluoride |

| Substrate Concentration | 5 - 10 wt% |

| Operating Temperature | 0 - 20 °C |

| Current Density | 10 - 50 mA/cm² |

Challenges and Considerations

-